Foropafant
Description
Overview of Platelet-Activating Factor (PAF) and its Receptor in Physiological and Pathophysiological Processes
Platelet-Activating Factor (PAF), also known as PAF-acether or AGEPC, is a potent phospholipid activator and mediator involved in a wide array of cellular functions, particularly within the vascular and inflammatory systems. Discovered in the early 1970s and its structure elucidated in 1979, PAF was the first phospholipid recognized to have messenger functions wikipedia.orgimrpress.com. It is synthesized by various cell types, including inflammatory cells, endothelium, smooth muscle, platelets, and cardiomyocytes, in response to specific stimuli wikipedia.orgmdpi.com.
PAF exerts its effects primarily by binding to a specific G-protein-coupled receptor (PAFR) located on the plasma and nuclear membranes of various cells and tissues imrpress.com. This binding triggers numerous signal transduction pathways, including those involving phospholipases C, D, and A₂, mitogen-activated protein kinases (MAPKs), and the phosphatidylinositol-calcium second messenger system guidetopharmacology.org. Activation of PAFR leads to diverse biological activities, including platelet aggregation and degranulation, inflammation, anaphylaxis, changes to vascular permeability, the oxidative burst, and chemotaxis of leukocytes wikipedia.orgnih.gov.
In physiological processes, PAF plays roles in intercellular communication, neuronal function, reproduction (sperm motility and embryo development), and modulating cardiovascular function by influencing inflammatory signaling, platelet function, and blood pressure guidetopharmacology.orgnih.govbenthamscience.comphysiology.orgmdpi.com.
However, unregulated PAF signaling is implicated in numerous pathophysiological conditions due to its potent pro-inflammatory and pro-thrombotic actions wikipedia.orgbenthamscience.com. Elevated PAF levels are associated with diseases such as sepsis, shock, traumatic injury, asthma, allergies, infections, cancer, renal diseases, cerebrovascular and central nervous system disorders, and cardiovascular diseases wikipedia.orgimrpress.combenthamscience.comphysiology.orgmdpi.com. PAF contributes to pathological inflammation, bronchoconstriction, increased vascular permeability, hypotension, and tissue damage wikipedia.orgmdpi.commdpi.com. For instance, in the lungs, PAF promotes airway hyperreactivity, vasoconstriction, bronchoconstriction, and edema formation, mediated by eicosanoids and sphingolipids mdpi.com. In the cardiovascular system, PAF is involved in cardiac dysfunction during stress situations and contributes to myocardial ischemia-reperfusion injury by promoting leukocyte recruitment physiology.org. PAFR activation has also been linked to tumor growth and metastasis in some studies guidetopharmacology.orgmdpi.com.
Rationale for Investigating Foropafant as a Therapeutic Modality
The rationale for investigating this compound as a therapeutic modality stems directly from the established roles of PAF and its receptor in numerous inflammatory and thrombotic disorders imrpress.commdpi.comnih.gov. Excessive or dysregulated PAFR activation contributes significantly to the pathology of conditions such as asthma, sepsis, cardiovascular diseases, and various inflammatory conditions wikipedia.orgimrpress.commdpi.comphysiology.orgmdpi.com.
As a potent, competitive, and selective antagonist of the PAF receptor, this compound is hypothesized to counteract these detrimental effects by preventing PAF from binding to and activating its receptor medchemexpress.com. By blocking PAFR signaling, this compound could potentially mitigate the downstream consequences of PAF activation, including platelet aggregation, inflammation, increased vascular permeability, and bronchoconstriction wikipedia.orgmdpi.commedchemexpress.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethyl-N'-(pyridin-3-ylmethyl)-N'-[4-[2,4,6-tri(propan-2-yl)phenyl]-1,3-thiazol-2-yl]ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N4S/c1-19(2)23-14-24(20(3)4)27(25(15-23)21(5)6)26-18-33-28(30-26)32(13-12-31(7)8)17-22-10-9-11-29-16-22/h9-11,14-16,18-21H,12-13,17H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBFISAUNSXQGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CSC(=N2)N(CCN(C)C)CC3=CN=CC=C3)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80869859 | |
| Record name | N~1~,N~1~-Dimethyl-N~2~-[(pyridin-3-yl)methyl]-N~2~-{4-[2,4,6-tri(propan-2-yl)phenyl]-1,3-thiazol-2-yl}ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80869859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136468-36-5 | |
| Record name | Foropafant [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136468365 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FOROPAFANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VWJ2QVH41J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Elucidation and Receptor Pharmacology of Foropafant
Platelet-Activating Factor Receptor Binding and Affinity Studies of Foropafant
This compound demonstrates high binding affinity for the PAF receptor. Studies using [³H]PAF binding assays have shown that this compound is a highly potent antagonist of [³H]PAF binding to its receptor in rabbit platelets, with an equilibrium inhibition constant (Ki) of 57 pM. medchemexpress.comnih.gov This Ki value is reported to be at least 5-fold lower than that of unlabeled PAF itself, indicating a stronger binding affinity of this compound compared to the endogenous ligand. medchemexpress.comnih.gov
Binding studies using [³H]-SR 27417 (this compound) on rabbit platelets and human polymorphonuclear leukocytes revealed specific and saturable binding sites. nih.gov Scatchard analysis of saturation binding data indicated that [³H]-SR 27417 binds to two populations of specific binding sites on rabbit platelets: a high-affinity site with a KD of 0.75 ± 0.06 nM and a Bmax of 58.7 ± 4.3 fmol/10⁸ cells, and a low-affinity site with a KD of 53.8 ± 4.9 nM and a Bmax of 1665 ± 87 fmol/10⁸ cells. nih.gov Unlabeled C16-PAF competitively and selectively inhibited the specific binding of [³H]SR 27417 with an IC₅₀ value of 1.9 ± 0.04 nM. nih.gov this compound fully and competitively displaced [³H]SR 27417 from its binding sites on rabbit platelets with a Ki value of 260 ± 20 pM, further demonstrating its potency. nih.gov
The binding of [³H]-SR 27417 was found to be reversible after short incubation periods but became progressively irreversible with longer incubation times (more than 2 hours). nih.gov
Here is a summary of this compound's binding affinity data:
| Ligand | Target | Species | Assay Type | Value | Unit | Citation |
| This compound | PAF Receptor | Rabbit | [³H]PAF binding Ki | 57 | pM | medchemexpress.comnih.gov |
| This compound | PAF Receptor | Rabbit | [³H]SR 27417 binding KD (High Affinity) | 0.75 | nM | nih.gov |
| This compound | PAF Receptor | Rabbit | [³H]SR 27417 binding KD (Low Affinity) | 53.8 | nM | nih.gov |
| This compound | PAF Receptor | Rabbit | [³H]SR 27417 displacement Ki | 260 | pM | nih.gov |
| C16-PAF | PAF Receptor | Rabbit | [³H]SR 27417 displacement IC₅₀ | 1.9 | nM | nih.gov |
| This compound | PAF Receptor | Human | pKi | 10.3 | - | guidetopharmacology.org |
Competitive and Non-Competitive Antagonism Mechanisms of this compound at the PAF Receptor
This compound is described as a competitive antagonist of the PAF receptor. medchemexpress.comnih.gov A competitive antagonist binds to the same site as the agonist (PAF in this case), thereby preventing the agonist from binding and activating the receptor. patsnap.com The competitive nature of this compound's antagonism is supported by its ability to displace [³H]PAF from its binding sites in a concentration-dependent manner. medchemexpress.comnih.gov
While this compound is primarily characterized as a competitive antagonist, the mechanism of PAF receptor antagonism can sometimes exhibit complexities, including non-competitive components depending on the experimental conditions and the specific response being measured. For instance, studies with other PAF antagonists like Apafant have shown competitive inhibition of PAF binding but non-competitive antagonism of functional responses, potentially related to slow dissociation kinetics from the receptor. nih.gov However, the available information specifically characterizes this compound as a competitive antagonist in terms of receptor binding. medchemexpress.comnih.gov
Downstream Signaling Pathway Modulation by this compound
The PAF receptor is a GPCR that, upon activation by PAF, triggers a cascade of intracellular signaling events. patsnap.comgenecards.orgnih.govguidetopharmacology.org These pathways include the activation of phospholipase C, D, and A₂, mitogen-activated protein kinases (MAPKs), and the phosphatidylinositol-calcium second messenger system. genecards.orgnih.govguidetopharmacology.org PAFR activation can lead to diverse cellular responses such as platelet and granulocyte aggregation, chemotaxis of leukocytes, and the release of inflammatory mediators. patsnap.comopnme.comopnme.com
As a PAF receptor antagonist, this compound modulates these downstream signaling pathways by blocking the initial binding of PAF to the receptor, thereby preventing or reducing the activation of these cascades. By inhibiting PAF binding, this compound effectively prevents the subsequent intracellular events that lead to PAF-mediated cellular responses. patsnap.com For example, this compound has been shown to potently inhibit PAF-induced aggregation of rabbit and human platelets. medchemexpress.comnih.gov This inhibition of platelet aggregation is a direct consequence of blocking PAFR-mediated signaling pathways involved in this process. patsnap.com this compound also displayed marked in vitro inhibition of PAF-induced oxidative burst in guinea pig macrophages. nih.gov
Comparative Receptor Pharmacology of this compound with Other PAF Receptor Antagonists
This compound has been compared to other known PAF receptor antagonists, demonstrating superior potency in certain assays. Compared to the triazolothienodiazepine WEB-2086 (Apafant), this compound was reported to be significantly more potent against PAF-induced aggregation of both rabbit and human platelets. nih.gov Specifically, this compound was 470 times more potent against PAF-induced aggregation of rabbit platelets and 70 times more potent against human platelets compared to WEB-2086. nih.gov
Other PAF receptor antagonists mentioned in the literature include Ginkgolide B, Apafant (WEB 2086), MoTP, YM-264, TCV-309, Israpafant (Y-24180), CV-3988, CV-6209, RO 19-3704, ONO-6240, SRI 63-441, SRI 63-073, UR-11353, CL-184,005, SM-12502, Rupatadine, Etizolam, Lexipafant (Zacutex), and Modipafant. medchemexpress.comwikipedia.orgopnme.comopnme.comwikipedia.orgencyclopedia.pub These antagonists represent diverse structural classes and exhibit varying degrees of potency and selectivity for the PAF receptor. opnme.comencyclopedia.pub this compound has been highlighted as one of the most potent PAF receptor antagonists described. nih.gov
Here is a comparative look at the potency of some PAF receptor antagonists:
| Compound | Target | Species | Assay Type | Value | Unit | Citation |
| This compound | PAF Receptor | Rabbit | [³H]PAF binding Ki | 57 | pM | medchemexpress.comnih.gov |
| This compound | PAF Receptor | Rabbit | PAF-induced aggregation IC₅₀ | 0.10 | nM | nih.gov |
| This compound | PAF Receptor | Human | PAF-induced aggregation IC₅₀ | 0.50 | nM | nih.gov |
| WEB-2086 | PAF Receptor | Human | PAF binding Ki | 9.9 | nM | medchemexpress.com |
| Apafant | PAF Receptor | Human | [³H]PAF displacement KD | 15 | nM | opnme.comopnme.com |
| Apafant | PAF Receptor | Human | PAF-induced aggregation IC₅₀ | 170 | nM | opnme.comopnme.com |
| Apafant | PAF Receptor | Human | Neutrophil aggregation IC₅₀ | 360 | nM | opnme.comopnme.com |
| YM-264 | PAF Receptor | Rabbit | pKi | 8.85 | - | medchemexpress.com |
| Israpafant | PAF Receptor | Human | PAF-induced aggregation IC₅₀ | 0.84 | nM | wikipedia.org |
| Ginkgolide B | PAF Receptor | - | Antagonist | Potent | - | medchemexpress.com |
| Rupatadine | PAF Receptor | - | Antagonist | - | - | encyclopedia.pubguidetopharmacology.org |
| TCV-309 | PAF Receptor | - | Antagonist | Potent | - | medchemexpress.comnih.gov |
This compound's high potency and selective antagonism of the PAF receptor distinguish it among this class of compounds. medchemexpress.comnih.govnih.gov
Preclinical Research and Pharmacological Characterization of Foropafant
In Vitro Efficacy Studies of Foropafant in Cellular Models
In vitro studies have demonstrated this compound's ability to interfere with PAF signaling in different cell types, highlighting its potential to modulate key inflammatory and hemostatic processes.
Inhibition of PAF-Induced Platelet Aggregation
This compound has been shown to potently inhibit platelet aggregation induced by PAF in both rabbit and human platelets. medchemexpress.comnih.govncats.io Studies have reported IC50 values of 0.10 nM for rabbit platelets and 0.50 nM for human platelets, indicating its high potency in blocking this effect. nih.gov This inhibitory activity is significantly greater than that of other PAF antagonists like WEB-2086. nih.gov
| Species | IC50 (nM) |
| Rabbit Platelets | 0.10 nih.gov |
| Human Platelets | 0.50 nih.gov |
Effects on PAF-Induced Oxidative Burst in Macrophages
This compound has also demonstrated the ability to inhibit the oxidative burst induced by PAF in macrophages. nih.govncats.ioncats.io In guinea pig macrophages, this compound showed marked inhibition of PAF-induced oxidative burst with an IC50 value of 32 nM. nih.govncats.ioncats.io The respiratory burst in phagocytes, including macrophages, involves the production of reactive oxygen species in response to signals like PAF, a process crucial for microbial killing and signal amplification in immune responses. taylorandfrancis.com
| Cell Type | Stimulus | Effect on Oxidative Burst | IC50 (nM) |
| Guinea Pig Macrophages | PAF | Inhibition | 32 nih.govncats.ioncats.io |
Modulation of Platelet-Leukocyte Crosstalk
Platelet-leukocyte crosstalk plays a significant role in inflammatory and thrombotic processes. nih.govmdpi.com This interaction involves various mediators, including adhesion molecules and chemokines, and contributes to leukocyte recruitment and activation. nih.govmdpi.com While the search results indicate that this compound modulates platelet-leukocyte crosstalk ncats.io, specific detailed findings on the mechanisms or extent of this modulation by this compound were not extensively detailed within the provided snippets. Generally, platelet activation is associated with the release of chemokines and lipids that influence leukocytes. nih.gov
Impact on Chemokine Release in Monocytes
Chemokines are crucial for the recruitment and migration of monocytes to inflammatory sites. immunology.orgplos.org Monocytes respond to chemokines through specific receptors, leading to intracellular signaling and cellular responses. immunology.org PAF can stimulate chemokine release in monocytes, such as MCP-1 and CXCL8, which contributes to their inflammatory traits and migration. plos.orgnih.gov Although this compound's impact on chemokine release in monocytes is mentioned ncats.io, specific data detailing which chemokines are affected or the magnitude of the impact by this compound were not provided in the search results. Chemokine stimulation of monocyte processes, like the production of matrix-degrading enzymes, can be significant in inflammatory pathologies. nih.gov
In Vivo Pharmacological Activity in Animal Models
In vivo studies using animal models are essential for evaluating the pharmacological activity of drug candidates within complex biological systems and assessing their potential therapeutic effects. scantox.comnih.gov
Assessment of Anti-Inflammatory Effects
This compound has demonstrated anti-inflammatory effects in various animal models, consistent with its role as a PAF receptor antagonist. PAF is a potent inflammatory mediator involved in a wide range of inflammatory and allergic conditions. jst.go.jp In one in vivo model, this compound protected mice from PAF-induced death. nih.gov It inhibited PAF-induced bronchoconstriction, hemoconcentration, thrombocytopenia, and leukopenia in anesthetized guinea pigs, showing dose-dependent effects. nih.gov For instance, the ED50 values for inhibiting these effects via intravenous administration ranged from 7.5 µg/kg for protection against death in mice to 0.1 mg/kg for leukopenia in guinea pigs. nih.gov Oral administration also showed efficacy, albeit at higher doses, with a prolonged duration of action. nih.gov These findings underscore this compound's potential to counteract the systemic inflammatory responses triggered by PAF in vivo.
| Animal Model | PAF-Induced Effect | Route of Administration | ED50 (µg/kg) |
| Mice | Death | i.v. | 7.5 nih.gov |
| Mice | Death | p.o. | 45 nih.gov |
| Anesthetized Guinea Pigs | Bronchoconstriction | i.v. | 14 nih.gov |
| Anesthetized Guinea Pigs | Bronchoconstriction | p.o. | 140 nih.gov |
| Anesthetized Guinea Pigs | Hemoconcentration | i.v. | 20 nih.gov |
| Anesthetized Guinea Pigs | Hemoconcentration | p.o. | 270 nih.gov |
| Anesthetized Guinea Pigs | Thrombocytopenia | i.v. | 30 nih.gov |
| Anesthetized Guinea Pigs | Thrombocytopenia | p.o. | 240 nih.gov |
| Anesthetized Guinea Pigs | Leukopenia | i.v. | 100 nih.gov |
| Anesthetized Guinea Pigs | Leukopenia | p.o. | 1500 nih.gov |
Investigations in Models of Allergic Responses
Platelet-activating factor is recognized as a key mediator in inflammatory and allergic disease states wikipedia.orgjst.go.jp. Research into this compound's effects in models of allergic responses has aimed to evaluate its capacity to counteract the actions of PAF in these conditions. While the provided search results discuss allergic responses and models in general, and mention PAF's role wikipedia.orgnih.govduke-nus.edu.sgresearchgate.net, specific detailed findings on this compound's performance in these models were not extensively detailed within the immediate results, beyond its identification as a PAF inhibitor potentially for the treatment of asthma and allergic rhinitis medkoo.com. PAF initiates an inflammatory response in allergic reactions, demonstrated in human skin and in animal models wikipedia.org.
Studies in Thromboembolic Models
Thromboembolic events involve the formation of blood clots that can obstruct blood vessels. PAF is known to induce platelet aggregation, a critical step in thrombus formation wikipedia.org. Studies have evaluated the efficacy of PAF antagonists, including SR-27417 (this compound), in models of thrombosis nih.gov.
In a study evaluating the effect of several PAF antagonists in different models of thrombosis in mice, rats, and cats, SR-27417 demonstrated dose-dependent protection against pulmonary thromboembolism in mice. It also showed protection against thrombosis monitored in an extracorporeal shunt model in cats nih.gov. However, in rats, no significant protection was observed with SR-27417, even at the highest dose tested nih.gov.
Data from Thromboembolic Models:
| Species | Model | Effect of SR-27417 (this compound) |
| Mice | Pulmonary thromboembolism (collagen/adrenaline-induced) | Dose-dependent protection |
| Cats | Extracorporeal shunt thrombosis | Dose-dependent protection |
| Rats | Inferior vena cava wire thrombosis | No significant protection |
Research in Gastrointestinal Inflammation Models
PAF is implicated in gastrointestinal inflammation lipidmaps.org. Research has explored the potential of PAF receptor antagonists like this compound in models relevant to inflammatory conditions of the gastrointestinal tract, such as inflammatory bowel disease (IBD) frontiersin.orgcriver.comnih.govfrontiersin.orgmimetas.com.
While the search results highlight the complexity and various models used to study intestinal inflammation and IBD frontiersin.orgcriver.comnih.govfrontiersin.orgmimetas.com, and mention this compound was in clinical development for ulcerative colitis ncats.io, detailed preclinical findings specifically on this compound in gastrointestinal inflammation models were not prominently featured in the immediate results.
Effects on Smooth Muscle Activity
PAF has been shown to influence the contractile activity of various smooth muscles, including those in the airway, gastrointestinal organs, and uterus jst.go.jpresearchgate.net. These effects can include both contraction and endothelium-dependent relaxation, depending on the tissue and conditions jst.go.jpresearchgate.net.
Studies investigating the effects of PAF on smooth muscle activity have provided insights into the potential targets for PAF antagonists. For example, PAF strongly increased mechanical activities in isolated guinea pig and mouse urinary bladder smooth muscle in a concentration-dependent manner researchgate.net. It also caused contraction in guinea pig non-pregnant uterus and very weak contraction in rat non-pregnant uterus researchgate.net. In contrast, it showed no or slight contraction in female guinea pig urethra and no contractile response in rat vas deferens or prostate at tested concentrations researchgate.net.
Data on PAF's Effects on Smooth Muscle (relevant to this compound's antagonism):
| Tissue Species | Response to PAF |
| Urinary bladder (Guinea pig) | Contraction (concentration-dependent) |
| Urinary bladder (Mouse) | Contraction |
| Urinary bladder (Rat) | No/slight contraction |
| Urethra (female, Guinea pig) | No/slight contraction |
| Non-pregnant uterus (Guinea pig) | Contraction (dependent on cyclooxygenase/lipoxygenase) researchgate.net |
| Non-pregnant uterus (Rat) | Very weak contraction |
| Vas deferens (Rat) | No contractile response (at 10-6 M) researchgate.net |
| Prostate (Rat) | No contractile response (at 10-6 M) researchgate.net |
This compound, as a PAF receptor antagonist, would be expected to inhibit these PAF-induced effects on smooth muscle where the PAF receptor is involved.
Inhibition of Ex Vivo PAF-Induced Platelet Aggregation
A key function of PAF is its ability to induce platelet aggregation wikipedia.org. This compound has been characterized as a potent inhibitor of this process medchemexpress.comncats.io.
This compound potently inhibits PAF-induced aggregation of rabbit and human platelets in vitro medchemexpress.comncats.io. It has been reported to have IC50 values of 0.10 nM for rabbit platelets and 0.50 nM for human platelets in vitro ncats.io. This demonstrates its high potency in blocking the effect of PAF on platelets.
Data on In Vitro Inhibition of PAF-Induced Platelet Aggregation by this compound:
| Species | IC50 (nM) |
| Rabbit | 0.10 |
| Human | 0.50 |
Clinical Development and Translational Research of Foropafant
Overview of Clinical Trial Programs Involving Foropafant
This compound, a potent platelet-activating factor (PAF) antagonist, was advanced into clinical development by Sanofi. ncats.ioncats.iotargetmol.com The clinical trial programs for this compound investigated its potential therapeutic utility across a range of conditions where PAF was believed to play a significant pathophysiological role. These included studies in asthma, thrombosis, and ulcerative colitis. ncats.ioncats.ioncats.io While the specific phases of all trials are not uniformly detailed across available information, its development reached at least Phase 2 and Phase 3 for some indications before discontinuation. idrblab.net
Efficacy Outcomes in Clinical Trials
Clinical trials were conducted to evaluate the efficacy of this compound in the targeted conditions. However, the outcomes across these indications ultimately led to the discontinuation of its development. ncats.ioncats.io
Ulcerative Colitis Clinical Trial Results
This compound was also evaluated in clinical trials for the treatment of active ulcerative colitis, an inflammatory bowel disease. ncats.ioncats.io A randomized controlled trial published in 1998 specifically assessed the effectiveness of this compound (SR27417A) in patients with active ulcerative colitis. medkoo.com The results of this study indicated a lack of effectiveness for this compound in this patient population. medkoo.com
Thrombosis Clinical Trial Results
Clinical development programs for this compound also included investigations into its potential as an antithrombotic agent, given PAF's role in platelet aggregation and thrombus formation. ncats.ioncats.iotargetmol.comportico.org While this compound was in clinical development for thrombosis, preliminary results ultimately did not demonstrate sufficient efficacy to continue its development in this area. ncats.ioncats.io
Here is a summary of clinical trial outcomes based on the available information:
| Indication | Trial Type/Phase (if specified) | Key Efficacy Outcome | Source(s) |
| Asthma | Pilot study, Mild asthma study | Evaluation of gas exchange response/abnormalities | medkoo.com |
| Ulcerative Colitis | Randomized controlled trial | Lack of effectiveness | medkoo.com |
| Thrombosis | Clinical development | Preliminary results did not show sufficient efficacy | ncats.ioncats.io |
Reasons for Clinical Development Discontinuation
The clinical development of this compound was discontinued (B1498344). ncats.ioncats.io The primary reason cited for the discontinuation of this compound's development across the investigated indications was a lack of efficacy. ncats.ioncats.io Despite showing potent activity as a PAF antagonist in preclinical studies targetmol.commedchemexpress.com, these effects did not translate into clinically meaningful benefits in the trials conducted for asthma, ulcerative colitis, and thrombosis. ncats.ioncats.ioncats.iomedkoo.com
Pharmacokinetic and Pharmacodynamic Research of Foropafant
Pharmacodynamic Assessment of PAF Receptor Antagonism
Foropafant functions as a PAF receptor antagonist, meaning it blocks the activity of platelet-activating factor at its receptor patsnap.commedchemexpress.comadooq.com. PAF is a phospholipid mediator involved in various physiological effects, including inflammation and platelet aggregation patsnap.commedchemexpress.com. By antagonizing the PAF receptor, this compound aims to counteract these effects patsnap.commedchemexpress.com. Studies have monitored the pharmacodynamic effects of this compound by assessing its inhibition of PAF-induced platelet aggregation ex vivo nih.gov.
Time-Course of Pharmacodynamic Effects
The time-course of pharmacodynamic effects describes how the drug's effect changes over time after administration nih.govnih.gov. In a study involving rabbits, a single oral administration of this compound at a dose of 5 mg/kg resulted in complete inhibition of ex vivo PAF-induced platelet aggregation for at least 3 days nih.gov. The maximum inhibitory effect was observed 1-3 hours after oral administration nih.gov. The duration of a drug's effect can be related to its half-life nih.gov.
Relationship Between Exposure and Pharmacodynamic Response
The relationship between exposure (the amount of drug in the body or at the site of action) and pharmacodynamic response describes how the magnitude of the effect correlates with drug concentration kochi.lg.jpnih.govwikipedia.org. This relationship is fundamental in pharmacodynamics nih.gov. In the rabbit study, the inhibitory effect of this compound on PAF-induced platelet aggregation was dose-dependent nih.gov. The IC50 values (concentration required for 50% inhibition) for PAF-induced platelet aggregation varied over time after oral administration, indicating a relationship between exposure and response nih.gov. At 1, 3, 24, and 72 hours post-administration, the IC50 values were 80, 35, 50, and 1250 µg/kg, respectively nih.gov.
Here is a data table summarizing the IC50 values from the rabbit study:
| Time After Oral Administration (h) | IC50 (µg/kg) for PAF-induced Platelet Aggregation |
| 1 | 80 |
| 3 | 35 |
| 24 | 50 |
| 72 | 1250 |
Examination of [³H]-PAF binding to washed platelets revealed that this compound inhibited binding in a competitive manner shortly after intravenous administration (5 minutes), while 24 hours after oral administration, the antagonism appeared non-competitive nih.gov. This suggests that the nature of the interaction at the receptor might change over time or depending on the route of administration and resulting exposure profiles.
Pharmacokinetic Characterization
Pharmacokinetics describes what the body does to the drug, including its absorption, distribution, metabolism, and excretion msdvetmanual.comnebiolab.com. Understanding these processes is crucial for predicting drug behavior in the body and designing appropriate dosing regimens msdvetmanual.com.
Absorption and Distribution Studies
Absorption is the process by which a drug enters the systemic circulation, and distribution is the process by which it spreads throughout the body msdvetmanual.com. This compound has been described as orally active medchemexpress.comfishersci.fiadooq.com. While specific detailed data on the absorption rate or extent of this compound were not extensively found in the provided context, its oral activity implies that it is absorbed from the gastrointestinal tract. Pharmacokinetic parameters are typically calculated from plasma drug concentration-versus-time data msdvetmanual.com. This compound has been identified in human blood hmdb.ca. The mean volume of distribution for a related PAF antagonist, apafant, was reported as 28 liters nih.gov.
Metabolic Pathways and Metabolite Identification
Metabolism is the process by which the body breaks down a drug, often into metabolites msdvetmanual.com. Information specifically detailing the metabolic pathways and metabolite identification for this compound was limited in the provided search results. However, the broader context of drug metabolism involves enzymatic transformations that can affect a drug's activity and elimination msdvetmanual.com. Some studies mention the detection of metabolites in biological fluids like plasma or urine for other inflammatory mediators researchgate.net. This compound is not a naturally occurring metabolite hmdb.ca.
Excretion Profiles
Interplay between Pharmacokinetics and Pharmacodynamics in Clinical Contexts
Information specifically detailing the interplay between the pharmacokinetics and pharmacodynamics of this compound in clinical contexts, including specific data tables and detailed research findings, is limited in the readily available indexed literature. While this compound has been identified as a PAF receptor antagonist and its potential use in conditions like asthma has been explored, comprehensive clinical data illustrating the direct correlation between its concentration in the body over time and its specific pharmacological effects in human patients is not extensively reported in the gathered search results. One mention notes that clinical studies showing the equivalence between PK and PD studies should be performed for inhaled therapies, a context in which this compound's potential for lung delivery was considered but deemed unlikely due to findings suggesting PAF may not play a primary role in asthma symptoms guidetopharmacology.org. The compound has been listed as an investigative drug.
Due to the limited availability of detailed clinical PK/PD interplay data for this compound in the consulted sources, a thorough discussion with specific data tables cannot be provided within the scope of this article.
Therapeutic Potential and Disease Pathophysiology
Role of PAF in Asthma Pathogenesis and Foropafant's Therapeutic Hypothesis
PAF has been implicated in the pathophysiology of asthma, a chronic inflammatory disease of the airways nih.govnih.gov. It is produced by many cells activated in asthmatic airways and can profoundly affect airway function researchgate.net. Inhaled PAF can cause bronchoconstriction and increased airway responsiveness in humans nih.gov. Its actions include the chemotaxis and activation of inflammatory cells, particularly eosinophils, which are key players in asthmatic inflammation nih.gov.
The therapeutic hypothesis for this compound in asthma was based on its ability to act as a PAF receptor antagonist, thereby potentially blocking the pro-inflammatory and bronchoconstrictive effects of PAF in the airways medkoo.com. By inhibiting PAF's actions, this compound was hypothesized to reduce airway inflammation, bronchoconstriction, and hyperresponsiveness associated with asthma nih.govnih.gov.
Clinical studies with this compound (SR27417A) in asthmatic subjects investigated its effects on allergen-induced asthmatic responses. One study involving twelve asthmatic subjects treated with either SR27417A or placebo for one week in a double-blind crossover trial found that SR27417A significantly attenuated the late asthmatic response (LAR) nih.gov. However, there were no observed effects on early asthmatic responses, allergen-induced airway responsiveness, or baseline lung function measurements nih.gov.
Data from a clinical trial on this compound (SR27417A) in acute asthma:
| Measurement | Placebo (Mean ± SEM) | SR27417A (Mean ± SEM) | p-value |
| AUC LAR (4-10h) | 107 ± 24 | 79 ± 17 | < 0.05 |
| Mean Maximal % Fall in FEV1 (LAR) | 29 ± 6% | 23.5 ± 5.4% | < 0.05 |
| Early Asthmatic Response | No effect | No effect | - |
| Allergen-induced Airway Responsiveness | No effect | No effect | - |
| Baseline Lung Function | No effect | No effect | - |
Data extracted from a study on the effects of SR27417A on allergen-induced asthmatic responses. nih.gov
Involvement of PAF in Thrombosis and this compound's Therapeutic Rationale
PAF is a potent platelet aggregating agent and a mediator of many leukocyte functions, including platelet aggregation ctdbase.orgnih.gov. It plays a significant role in inflammatory and prothrombotic pathways mdpi.com. The binding of PAF to its receptor on platelets triggers a cascade of intracellular events leading to platelet aggregation patsnap.com.
The therapeutic rationale for this compound in thrombosis was based on its potent inhibitory effect on PAF-induced platelet aggregation ncats.iomedchemexpress.com. By blocking the PAF receptor on platelets, this compound was expected to reduce excessive platelet aggregation, a key event in the formation of blood clots (thrombosis) mdpi.compatsnap.com. This made it a potential candidate for preventing or treating thrombotic disorders.
This compound was in clinical development for the treatment of thrombosis ncats.io. However, similar to its development for asthma, the development for thrombosis was discontinued (B1498344) due to lack of efficacy ncats.io.
PAF in Ulcerative Colitis and the Therapeutic Modality of this compound
Ulcerative colitis (UC) is a chronic inflammatory bowel disease characterized by inflammation and ulcerations in the colon and rectum drnelsonspinetti.com. Inflammatory mediators are implicated in the pathophysiology of UC, potentially contributing to intestinal secretion and diarrhea nih.gov. Colonic biopsy samples from patients with UC have shown significantly increased levels of PAF during relapse nih.govmedscape.com. PAF release, stimulated by factors like leukotrienes and endotoxin, may contribute to mucosal inflammation in UC medscape.com.
The therapeutic modality of this compound in ulcerative colitis aimed to target the increased levels and activity of PAF observed in the inflamed colonic mucosa nih.govmedscape.com. As a PAF receptor antagonist, this compound was hypothesized to reduce the PAF-mediated inflammatory response in the colon, thereby alleviating symptoms and mucosal inflammation in patients with UC mdpi.compatsnap.com.
A randomized controlled trial evaluated the efficacy and safety of this compound (SR27417A) in patients with moderately active UC nih.gov. The double-blind multicenter trial involved patients receiving either 10 mg/day SR27417A or placebo, in addition to standard treatment with mesalazine, for 28 days nih.gov. The study assessed remission rates and symptom improvement nih.gov.
Data from a clinical trial on this compound (SR27417A) in moderately active ulcerative colitis:
| Outcome | Placebo Group (n=75) | SR27417A Group (n=76) | p-value |
| Remission Rate at 28 days | 29.0% | 35.6% | 0.44 |
| Definite or Possible Symptom Improvement | 48.3% | 49.2% | 0.43 |
Data extracted from a randomized controlled trial of SR27417A in patients with active ulcerative colitis. nih.gov
The study concluded that there was no evidence of efficacy for this compound (SR27417A) in the treatment of acute ulcerative colitis nih.gov. This lack of effectiveness in clinical trials also contributed to the discontinuation of this compound's development for this indication ncats.io.
Emerging Research Areas for PAF Receptor Modulation (e.g., Lower Urinary Tract Dysfunctions, Cancer, Septic Shock)
Beyond the initially targeted indications, research continues to explore the broader involvement of PAF and its receptor in various other pathological conditions, suggesting emerging areas for PAF receptor modulation.
Lower Urinary Tract Dysfunctions: Recent research has implicated a substantial role for PAF in the inflammatory state in the lower urinary tract (LUT), with its production increasing with smoking and cancer researchgate.net. Studies have investigated the effects of PAF on the mechanical activities of LUT smooth muscles, including the urinary bladder smooth muscle (UBSM) researchgate.netjst.go.jp. PAF has been shown to strongly increase the mechanical activities of UBSM in guinea pigs and mice, and research is ongoing to elucidate the underlying mechanisms researchgate.net. Mechanical stretch, relevant in conditions affecting the urinary bladder, has been shown to induce PAF receptor gene expression in cultured smooth muscle cells physiology.org. These findings suggest that targeting the PAF pathway could potentially be relevant for lower urinary tract dysfunctions.
Septic Shock: PAF has been long believed to be associated with many pathophysiological processes during septic shock, a life-threatening condition characterized by systemic inflammation and organ dysfunction uninet.eduplos.orgaai.org. Elevated levels of PAF have been detected in both animal models and human sepsis uninet.eduaai.org. PAF can elicit symptoms associated with endotoxic shock, such as hypotension, organ damage, and thrombocytopenia plos.orgmdpi.com. Studies in animal models have shown that PAFR antagonists or genetic deletion of the PAFR can alter leukocyte accumulation, improve physiologic dysfunction, and reduce mortality in sepsis models aai.orgnih.gov.
However, the role of PAF in septic shock is complex and not fully elucidated plos.org. While some studies suggest a detrimental role for excessive PAF signaling, other research presents novel activities for PAF in protecting mice against LPS-mediated endotoxic shock, potentially through modulating inflammatory and anti-inflammatory mediators plos.org. Clinical trials involving PAF receptor antagonists for septic shock have failed to demonstrate efficacy plos.org. Despite the complexities, the PAF signaling system remains an area of research interest in understanding and potentially targeting the dysregulated inflammatory responses in septic syndromes nih.gov.
Other areas where PAF-PAFR signaling plays a role include inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease (beyond ulcerative colitis), cardiovascular diseases, and neurological disorders imrpress.compatsnap.com. Research on PAF receptor modulation continues to explore its potential in these diverse conditions.
Safety Profile and Adverse Event Research of Foropafant
Preclinical Safety Assessments
Disclaimer: Publicly available, detailed preclinical safety and toxicology data specific to Foropafant (SR27417A) are limited. The following outlines the standard battery of preclinical safety assessments that a compound like this compound would typically undergo before being administered to humans.
Preclinical safety evaluation is a critical regulatory requirement designed to characterize the potential toxic effects of a new drug candidate before human exposure. amsbiopharma.com These studies are conducted in vitro (in laboratory tests) and in vivo (in animal models) and are essential for identifying a safe starting dose for clinical trials and for monitoring potential target organs for toxicity. afmps.be
Key components of a preclinical safety program include:
Safety Pharmacology: These studies investigate the effects of the drug on vital organ systems, including the cardiovascular, respiratory, and central nervous systems, to identify potential undesirable pharmacodynamic effects. healthjournalism.org
Genotoxicity Studies: A battery of tests is performed to assess the potential of the drug to cause damage to genetic material (DNA).
Reproductive and Developmental Toxicology: These studies evaluate the potential effects of the drug on fertility, embryonic and fetal development, and pre- and postnatal development.
Carcinogenicity Studies: Long-term studies are conducted to assess the potential of the drug to cause cancer, particularly for drugs intended for chronic use.
These studies are typically conducted under Good Laboratory Practice (GLP) to ensure the quality and integrity of the data. nih.gov
Table 1: Typical Data Collected in Preclinical Safety Assessments
| Assessment Type | Key Parameters Evaluated | Purpose |
|---|---|---|
| Safety Pharmacology | Blood pressure, heart rate, ECG, respiratory rate, body temperature, neurological function | To identify acute, life-threatening risks to vital organ functions. |
| General Toxicology (Repeated-Dose) | Clinical observations, body weight, food/water consumption, hematology, clinical chemistry, urinalysis, organ weights, histopathology | To identify target organs of toxicity and establish a dose-response relationship. |
| Genotoxicity | Gene mutations, chromosomal damage, DNA repair | To assess the mutagenic and clastogenic potential of the compound. |
| Reproductive Toxicology | Fertility indices, embryo-fetal survival and development, teratogenicity | To evaluate effects on reproductive capacity and development of offspring. |
Clinical Safety and Tolerability Evaluation
Following preclinical assessments, the safety and tolerability of an investigational drug are evaluated in human clinical trials, which are conducted in phases. The primary goal of early-phase clinical trials (Phase 1) is to assess the safety of the drug in humans. canada.ca
In Phase 1 trials, the drug is typically administered to a small group of healthy volunteers at escalating doses. Intensive monitoring is conducted to evaluate how the drug is absorbed, distributed, metabolized, and excreted (pharmacokinetics) and to identify the maximum tolerated dose (MTD). researchgate.net Key safety and tolerability assessments in these early trials include monitoring for:
Vital signs
Electrocardiograms (ECGs)
Clinical laboratory tests (hematology, blood chemistry, urinalysis)
Physical examinations
The occurrence and nature of any adverse events
As the drug progresses to later-phase trials (Phase 2 and 3) in patients with the target disease, the safety and tolerability evaluation expands to a larger and more diverse population, providing a more comprehensive understanding of the drug's safety profile over a longer duration of exposure. canada.ca
Characterization of Treatment-Emergent Adverse Events
Disclaimer: A detailed characterization of treatment-emergent adverse events (TEAEs) specifically from this compound clinical trials is not publicly available. The following section provides a general overview of how TEAEs are characterized in clinical research.
A treatment-emergent adverse event (TEAE) is defined as any adverse event that occurs or worsens in severity after the initiation of treatment with an investigational drug. pharmasug.org The systematic collection and analysis of TEAEs are fundamental to understanding the safety profile of a new medicine. nih.gov
The characterization of TEAEs involves several key aspects:
Incidence and Frequency: The number and percentage of subjects experiencing each type of TEAE are recorded for both the investigational drug and control (placebo or active comparator) groups.
Severity: TEAEs are typically graded for severity (e.g., mild, moderate, severe) using standardized criteria.
Causality: Investigators assess the likelihood that the TEAE is related to the investigational drug.
Seriousness: Serious adverse events (SAEs) are those that result in death, are life-threatening, require hospitalization, result in disability, or are a congenital anomaly. ucsf.edu
Time to Onset and Duration: The timing and duration of TEAEs are analyzed to identify any patterns. clinicaltrials.gov
This information is crucial for identifying potential safety signals and for providing a comprehensive overview of the risks associated with the drug.
Table 2: Common Categories of Treatment-Emergent Adverse Events Monitored in Clinical Trials
| System Organ Class | Examples of Potential Adverse Events |
|---|---|
| Gastrointestinal Disorders | Nausea, diarrhea, vomiting, abdominal pain |
| Nervous System Disorders | Headache, dizziness, somnolence |
| Skin and Subcutaneous Tissue Disorders | Rash, pruritus, urticaria |
| General Disorders and Administration Site Conditions | Fatigue, pyrexia (fever), injection site reactions |
| Investigations | Increased liver enzymes, changes in blood cell counts |
Risk-Benefit Profile within the Context of Indicated Therapeutic Areas
This compound (SR27417A) has been investigated for its potential role in the treatment of asthma, based on its mechanism as a platelet-activating factor (PAF) antagonist. PAF is a mediator implicated in airway inflammation. nih.gov
A clinical study in asthmatic subjects evaluated the effect of this compound on allergen-induced asthmatic responses. The findings from this study help to shape its risk-benefit profile in this therapeutic area:
Benefit: Treatment with this compound resulted in a modest but statistically significant attenuation of the late asthmatic response (LAR) to allergen challenge. The LAR is a key feature of allergic inflammation in asthma. nih.gov This suggests a potential therapeutic benefit in targeting the PAF pathway for the inflammatory component of asthma.
Risk/Lack of Efficacy: The same study showed no effect of this compound on the early asthmatic response (EAR), which is the immediate bronchoconstriction following allergen exposure. nih.gov Furthermore, there were no effects on baseline lung function or allergen-induced airway hyperresponsiveness. nih.gov
Table 3: Summary of this compound (SR27417A) Clinical Trial Findings in Asthma
| Endpoint | Outcome with this compound Treatment | Implication for Risk-Benefit Profile |
|---|---|---|
| Late Asthmatic Response (LAR) | Modest but significant attenuation nih.gov | Potential, though small, therapeutic benefit on allergic inflammation. |
| Early Asthmatic Response (EAR) | No significant effect nih.gov | Limited efficacy in preventing immediate bronchoconstriction. |
| Airway Hyperresponsiveness | No significant effect nih.gov | Does not appear to address a key underlying feature of asthma. |
| Baseline Lung Function | No significant effect nih.gov | Not a bronchodilator and does not improve baseline airway caliber. |
Pharmacovigilance and Safety Monitoring Methodologies in Clinical Research
Disclaimer: Specific pharmacovigilance and safety monitoring plans for this compound are not publicly available. This section describes the standard methodologies employed in clinical research.
Pharmacovigilance is the science and activities relating to the detection, assessment, understanding, and prevention of adverse effects or any other drug-related problems. researchgate.net In the context of clinical research, a robust pharmacovigilance and safety monitoring plan is essential to protect trial participants.
Key methodologies include:
Safety Management Plan: A comprehensive document that outlines the procedures for identifying, assessing, and managing potential safety risks associated with the investigational drug.
Adverse Event Reporting Systems: Systematic collection, documentation, and reporting of all adverse events and serious adverse events to regulatory authorities and ethics committees in accordance with strict timelines. nih.gov
Data Monitoring Committees (DMCs): An independent group of experts that periodically reviews accumulating safety and efficacy data from a clinical trial to ensure the ongoing safety of participants.
Signal Detection: The continuous analysis of safety data to identify new or changing safety signals. This can involve both qualitative review of case reports and quantitative data mining of adverse event databases. nih.gov
Periodic Safety Update Reports (PSURs) or Development Safety Update Reports (DSURs): Regular, comprehensive reviews of the global safety data for an investigational drug that are submitted to regulatory authorities.
These methodologies ensure that the safety of clinical trial participants is paramount and that the evolving safety profile of a new drug is continuously evaluated.
Drug Drug Interaction Research with Foropafant
Pharmacokinetic Drug Interaction Studies
There are currently no publicly available studies that have investigated the pharmacokinetic drug-drug interactions of foropafant. Pharmacokinetic studies would typically assess how co-administered drugs affect the absorption, distribution, metabolism, and excretion (ADME) of this compound, and vice versa. Key areas of investigation would include:
Metabolic Pathways: Identifying the specific cytochrome P450 (CYP) enzymes or other enzymes responsible for metabolizing this compound would be crucial. This would allow for the prediction of interactions with drugs that are known inhibitors or inducers of these enzymes.
Transporter Interactions: Investigating whether this compound is a substrate or inhibitor of key drug transporters (e.g., P-glycoprotein, OATPs, OATs, OCTs) would be necessary to foresee potential interactions that could alter its and other drugs' concentrations.
Without this fundamental information, no data tables or detailed research findings can be presented.
Pharmacodynamic Drug Interaction Studies
Similarly, there is no available research on the pharmacodynamic drug-drug interactions of this compound. Such studies would focus on how other drugs alter the pharmacological effect of this compound at its target, the PAF receptor, and how this compound might affect the action of other drugs. Potential areas of study would include:
Additive or Synergistic Effects: Investigating whether this compound, when used with other anti-inflammatory or anti-platelet agents, results in an enhanced therapeutic effect or increased risk of adverse effects.
Antagonistic Effects: Determining if any medications could counteract the PAF receptor-blocking effects of this compound.
In the absence of such studies, no specific findings or data tables can be provided.
Potential for Interactions with Concomitant Medications
The potential for drug-drug interactions with this compound remains theoretical without dedicated clinical studies. In a clinical setting, patients are often on multiple medications (concomitant medications) to manage their conditions. A thorough assessment of the interaction potential of this compound would be a critical step in its clinical development to ensure patient safety and therapeutic efficacy. This would involve:
Screening for Interactions: In clinical trials, a careful review of all concomitant medications taken by participants would be essential to identify any potential safety signals or alterations in efficacy.
Proactive Interaction Studies: Based on in vitro metabolism and transporter data, targeted clinical studies with drugs that are likely to be co-administered would be necessary.
As no clinical trial data regarding concomitant medication use with this compound is publicly accessible, no specific potential interactions can be detailed.
Future Directions and Unanswered Questions in Foropafant Research
Re-evaluation of PAF Receptor Antagonism in Disease Pathophysiology
The role of PAF in various diseases, including asthma, allergic reactions, and cardiovascular disorders, has been established. patsnap.com PAF promotes bronchoconstriction, mucus secretion, and inflammatory cell recruitment in asthma and allergic conditions. patsnap.com It is also implicated in the development of atherosclerosis and thrombosis. patsnap.com While PAF receptor antagonists have been explored to counter these effects, challenges related to specificity, bioavailability, and potential side effects have been noted in the development of this class of drugs. patsnap.com
Future research could involve a deeper re-evaluation of the precise contribution of PAF signaling to the pathophysiology of specific diseases. This might involve utilizing advanced genetic or molecular techniques to selectively modulate PAF receptor activity in disease models and observe the outcomes. Such studies could help to clarify in which conditions PAF receptor antagonism is most likely to be therapeutically beneficial and to what extent blocking this pathway can influence disease progression compared to other mediators. The high potency and selectivity reported for Foropafant could make it a valuable tool in these investigations to specifically probe the effects of PAF receptor blockade. medchemexpress.com
Potential for Repurposing or Combination Therapies
Drug repurposing, the investigation of existing drugs for new therapeutic indications, offers a potentially faster and less costly path to developing treatments, as safety profiles are often already established. cas.orgnih.gov Combination therapies, involving the use of multiple drugs, are also increasingly explored to achieve synergistic effects, target multiple pathways, or overcome drug resistance. cas.orgnih.govnih.govplymouth.ac.uk
Given this compound's specific activity as a PAF receptor antagonist, there is potential for exploring its repurposing in conditions where PAF is now understood to play a more significant, previously unrecognized, role. This could extend beyond the traditionally associated inflammatory and thrombotic disorders. patsnap.com Furthermore, investigating this compound in combination with other therapeutic agents could reveal synergistic effects. For instance, combining a PAF antagonist with therapies targeting other inflammatory pathways or with antithrombotic agents might offer enhanced therapeutic benefits in complex diseases. Research into combination therapies often aims to improve efficacy, suppress resistance, and potentially reduce the toxicity associated with individual agents. plymouth.ac.uk Exploring combinations of this compound with other drugs would require careful preclinical evaluation and potentially new clinical trial designs to assess their combined effects. friendsofcancerresearch.orgportico.org
Advanced Methodologies for Studying this compound's Cellular and Molecular Effects
Understanding the detailed cellular and molecular effects of this compound is crucial for elucidating its mechanism of action and identifying potential new applications. Advanced methodologies in cellular and molecular biology can provide deeper insights. Techniques such as high-throughput screening, advanced microscopy (like fluorescence and confocal microscopy), flow cytometry, and 'omics' approaches (transcriptomics, proteomics, metabolomics) can be employed. longdom.orgcuni.czthermofisher.comnumberanalytics.com
High-throughput screening could be used to assess this compound's effects on a wide range of cellular processes or against diverse panels of targets beyond the PAF receptor to identify any off-target activities or novel interactions. Advanced microscopy techniques can visualize the precise localization of PAF receptors on cells and how this compound binding affects receptor dynamics and downstream signaling events in real-time. longdom.org Flow cytometry allows for the analysis of cellular populations and the assessment of how this compound influences the activation, aggregation, or other functional responses of specific cell types, such as platelets or leukocytes. longdom.org 'Omics' approaches can provide a comprehensive view of how this compound treatment affects gene expression, protein profiles, or metabolic pathways within cells, revealing broader biological impacts. thermofisher.com Integrating these advanced methodologies can provide a more complete picture of this compound's effects at a molecular and cellular level. cuni.cznumberanalytics.com
Lessons Learned from this compound's Development for Future Drug Discovery
The development path of this compound, including any challenges encountered, offers valuable lessons for future drug discovery efforts, particularly for other PAF receptor antagonists or compounds targeting similar GPCRs (G protein-coupled receptors). Understanding the reasons behind the success or limitations observed during this compound's research and development is critical. nih.govresearchgate.net
Q & A
Q. What experimental models are recommended to evaluate Foropafant’s efficacy as a PAF receptor antagonist?
this compound’s antagonistic activity is typically assessed using in vitro platelet aggregation assays, where PAF-induced aggregation is measured in human or rabbit platelets. Key parameters include the inhibitory concentration (IC₅₀) and receptor binding affinity (Ki values, e.g., 57 pM for PAF binding ). In vivo models, such as thrombosis or inflammation assays in rodents, validate its pharmacokinetic and pharmacodynamic properties. Ensure controls include untreated platelets and competitive binding studies with unlabeled PAF to confirm specificity .
Q. What methodologies are essential for characterizing this compound’s receptor selectivity?
Radioligand binding assays (e.g., using [³H]PAF) and competitive displacement studies are critical. Compare this compound’s binding affinity with other PAF receptor ligands (e.g., endogenous PAF) to assess selectivity. Cross-testing against related GPCRs (e.g., Class A Rhodopsin-family receptors) ensures specificity. Structural studies, such as cryo-EM or X-ray crystallography, can further elucidate binding interactions .
Q. How should researchers design dose-response studies for this compound?
Use a logarithmic concentration range (e.g., 0.1 nM–10 µM) to capture EC₅₀/IC₅₀ values. Include positive controls (e.g., unmodified PAF) and negative controls (solvent-only treatments). For in vivo studies, consider bioavailability factors like administration route (oral vs. intravenous) and metabolic stability. Data should be analyzed using nonlinear regression models .
Advanced Research Questions
Q. How can discrepancies between in vitro potency and in vivo efficacy of this compound be resolved?
Discrepancies often arise from metabolic instability or tissue-specific receptor expression. Address this by:
- Conducting pharmacokinetic profiling (e.g., plasma half-life, tissue distribution).
- Using PAF challenge models (e.g., bronchoconstriction assays) to correlate receptor occupancy with functional outcomes.
- Applying pharmacodynamic biomarkers (e.g., platelet activation markers like β-thromboglobulin) .
Q. What strategies are effective for analyzing this compound’s structural interactions with the PAF receptor?
Molecular docking simulations based on GPCR Class A (Rhodopsin) structures (PDB: 6PO1) can predict binding motifs. Validate predictions with site-directed mutagenesis of key residues (e.g., Asp289 in transmembrane helix III) and functional assays. Cryo-EM studies of receptor-ligand complexes provide atomic-level insights into antagonism mechanisms .
How should researchers formulate a PICOT-based clinical research question for this compound?
Example framework:
- P opulation: Patients with PAF-mediated pathologies (e.g., acute coronary syndrome).
- I ntervention: this compound administration at 0.1 mg/kg/day.
- C omparison: Standard therapy (e.g., aspirin/clopidogrel).
- O utcome: Reduction in platelet aggregation (measured via light transmission aggregometry).
- T ime: 30-day follow-up. This approach ensures alignment with translational research goals .
Data Integrity & Reproducibility
Q. What steps ensure reproducibility in this compound studies?
- Publish full experimental protocols, including platelet preparation methods (e.g., anticoagulant used, centrifugation parameters).
- Share raw data (e.g., aggregation curves, receptor binding kinetics) in supplementary materials.
- Use standardized PAF batches to minimize variability.
- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data archiving .
Q. How can conflicting results in this compound’s efficacy across studies be addressed?
Perform meta-analyses to identify confounding variables (e.g., species differences, PAF concentrations). Validate findings using orthogonal methods (e.g., flow cytometry for platelet activation markers alongside aggregation assays). Transparently report negative results and experimental limitations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
